2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives, including 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, often involve large-scale Fischer indole synthesis. This method is favored due to its high yield and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(1H-Indol-3-yl)acetonitrile
- 5-Bromo-1H-indole-3-carbaldehyde
- 6-Bromo-1H-indole-3-carboxylic acid
Uniqueness
2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and hydroxy groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H7BrN2O |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(4-bromo-6-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2 |
InChI Key |
GPSAMWZJGLTODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC#N)Br)O |
Origin of Product |
United States |
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